molecular formula C18H27N3O2S2 B2859189 4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine CAS No. 2415532-68-0

4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B2859189
CAS No.: 2415532-68-0
M. Wt: 381.55
InChI Key: MRSIFZCAQWVCAM-UHFFFAOYSA-N
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Description

4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a thiazole ring, a morpholine ring, and a thiomorpholine ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include the careful control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve solvents such as ethanol or dichloromethane and may require catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function . The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and antitumor effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine apart from these similar compounds is the presence of both morpholine and thiomorpholine rings. This unique combination of rings may confer additional biological activities and enhance its potential as a therapeutic agent.

Properties

IUPAC Name

[4-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S2/c22-18(21-6-9-24-10-7-21)16-12-20(5-8-23-16)11-15-13-25-17(19-15)14-3-1-2-4-14/h13-14,16H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSIFZCAQWVCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=CS2)CN3CCOC(C3)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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